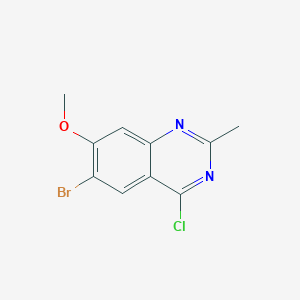![molecular formula C30H24ClN5O4 B12501938 N-[2-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-oxoethyl]-2-(1H-benzotriazol-1-yl)-N-benzylacetamide](/img/structure/B12501938.png)
N-[2-(1,3-benzodioxol-5-ylamino)-1-(4-chlorophenyl)-2-oxoethyl]-2-(1H-benzotriazol-1-yl)-N-benzylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-(1,2,3-BENZOTRIAZOL-1-YL)-N-BENZYLACETAMIDO]-2-(4-CHLOROPHENYL)ACETAMIDE is a complex organic compound that features a benzodioxole ring, a benzotriazole moiety, and a chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-(1,2,3-BENZOTRIAZOL-1-YL)-N-BENZYLACETAMIDO]-2-(4-CHLOROPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Benzotriazole Moiety: This step involves the reaction of an appropriate amine with sodium nitrite and an aromatic compound to form the benzotriazole ring.
Coupling Reactions: The final step involves coupling the benzodioxole and benzotriazole intermediates with a chlorophenyl acetamide derivative under suitable conditions, such as the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-(1,2,3-BENZOTRIAZOL-1-YL)-N-BENZYLACETAMIDO]-2-(4-CHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The nitro groups in the benzotriazole moiety can be reduced to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring would yield quinone derivatives, while reduction of the nitro groups in the benzotriazole moiety would yield amines.
科学研究应用
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-(1,2,3-BENZOTRIAZOL-1-YL)-N-BENZYLACETAMIDO]-2-(4-CHLOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the development of new materials with unique properties.
作用机制
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-(1,2,3-BENZOTRIAZOL-1-YL)-N-BENZYLACETAMIDO]-2-(4-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-(1,2,3-BENZOTRIAZOL-1-YL)-N-BENZYLACETAMIDO]-2-(4-METHYLPHENYL)ACETAMIDE: Similar structure but with a methyl group instead of a chlorine atom.
N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-(1,2,3-BENZOTRIAZOL-1-YL)-N-BENZYLACETAMIDO]-2-(4-FLUOROPHENYL)ACETAMIDE: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness
The uniqueness of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[2-(1,2,3-BENZOTRIAZOL-1-YL)-N-BENZYLACETAMIDO]-2-(4-CHLOROPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its reactivity and interaction with molecular targets compared to similar compounds with different substituents.
属性
分子式 |
C30H24ClN5O4 |
|---|---|
分子量 |
554.0 g/mol |
IUPAC 名称 |
N-(1,3-benzodioxol-5-yl)-2-[[2-(benzotriazol-1-yl)acetyl]-benzylamino]-2-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C30H24ClN5O4/c31-22-12-10-21(11-13-22)29(30(38)32-23-14-15-26-27(16-23)40-19-39-26)35(17-20-6-2-1-3-7-20)28(37)18-36-25-9-5-4-8-24(25)33-34-36/h1-16,29H,17-19H2,(H,32,38) |
InChI 键 |
HKZFNQCSWUTLAY-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(C3=CC=C(C=C3)Cl)N(CC4=CC=CC=C4)C(=O)CN5C6=CC=CC=C6N=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12501860.png)
![3-Fluoro-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzothiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12501873.png)
![N-{[4-methyl-5-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12501877.png)
![Methyl 3-chloropyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B12501888.png)
![methyl N-[(benzyloxy)carbonyl]threonylasparaginylthreoninate](/img/structure/B12501893.png)
![Propyl 5-{[(2-fluorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501894.png)

![Ethyl 5-{[5-(ethoxycarbonyl)-3-phenyl-1,2,3-triazol-4-YL]sulfanyl}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B12501902.png)
![2-{2-[(Tert-butoxycarbonyl)amino]-3-phenylpropanamido}-4-methylpentanoic acid](/img/structure/B12501904.png)
![5-(5-chloro-2-methylphenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B12501909.png)
![1-[(1-tert-butyl-1H-tetrazol-5-yl)(4-methylphenyl)methyl]-4-(pyridin-2-yl)piperazine](/img/structure/B12501914.png)

![4-[3-(1-aminoethyl)phenyl]-N,12-dimethyl-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-8-amine](/img/structure/B12501925.png)
![2-{[4-(4-methoxyphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12501930.png)
